molecular formula C11H22ClNO B11882556 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride

9-Methoxy-3-azaspiro[5.5]undecane hydrochloride

Cat. No.: B11882556
M. Wt: 219.75 g/mol
InChI Key: ZEGPVZXUBCAECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methoxy-3-azaspiro[5.5]undecane hydrochloride (CAS 2306276-16-2) is a spirocyclic chemical building block of significant interest in medicinal chemistry and drug discovery. With the molecular formula C 11 H 22 ClNO and a molecular weight of 219.75, this compound features a versatile spiro[5.5]undecane core structure that serves as a conformationally restricted scaffold . The 3-azaspiro[5.5]undecane structure is a privileged scaffold in pharmaceutical research. Although specific biological data for this methoxy-substituted analog is limited in the public domain, the parent structure, 3-Azaspiro[5.5]undecane, has been identified as an inhibitor of the WT influenza A virus M2 protein, demonstrating the therapeutic potential of this chemical class . Furthermore, structurally related diazaspiro[5.5]undecane analogs have shown promising and diverse biological activities in recent scientific literature. These include acting as potent and selective γ-aminobutyric acid type A receptor (GABA A R) antagonists with immunomodulatory effects, capable of rescuing the inhibition of T-cell proliferation . Other analogs have been explored as inhibitors of acetyl-CoA carboxylase (ACC) for the potential treatment of obesity and type 2 diabetes, and as inhibitors of the JAK-STAT signaling pathway for oncology research . The spirocyclic framework provides a three-dimensional structure that is valuable for exploring novel chemical space and developing compounds with high affinity for biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22ClNO

Molecular Weight

219.75 g/mol

IUPAC Name

9-methoxy-3-azaspiro[5.5]undecane;hydrochloride

InChI

InChI=1S/C11H21NO.ClH/c1-13-10-2-4-11(5-3-10)6-8-12-9-7-11;/h10,12H,2-9H2,1H3;1H

InChI Key

ZEGPVZXUBCAECI-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(CC1)CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Bifunctional Precursors

A common method involves the cyclization of keto-amines or amino alcohols. For example, tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate serves as a key intermediate, where hydroxylation at the 9-position precedes methoxylation. The hydroxy group is replaced via nucleophilic substitution using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in THF), yielding the methoxy derivative.

Ring-Closing Metathesis (RCM)

Grubbs’ catalyst-mediated RCM has been employed to form the spirocyclic structure from diene precursors. For instance, a carbohydrate-derived diene undergoes RCM to generate the 1-azaspiro[5.5]undecane skeleton, which is subsequently functionalized. This method offers stereochemical control but requires stringent anhydrous conditions.

Functionalization: Introduction of the Methoxy Group

The methoxy group at the 9-position is introduced through alkylation or substitution reactions. A representative protocol involves:

Alkylation of Hydroxyspiro Intermediates

tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate is treated with methyl iodide in the presence of a strong base (e.g., NaH) to yield the methoxy analogue. Deprotection of the tert-butyl carbamate (Boc) group with HCl in dioxane then affords the free amine, which is converted to the hydrochloride salt.

Reaction Conditions:

  • Methylation: NaH (2.2 eq), methyl iodide (1.5 eq), THF, 0°C to room temperature, 12 h.

  • Boc Deprotection: 4 M HCl in dioxane, methanol, 3 h, ambient temperature.

Direct Methoxylation via SN2 Reaction

In an alternative route, 9-chloro-3-azaspiro[5.5]undecane undergoes nucleophilic substitution with sodium methoxide in DMSO at 50°C, achieving 85% conversion to the methoxy derivative. The hydrochloride salt is precipitated by treating the free base with HCl gas in ethyl acetate.

Hydrochloride Salt Formation

The final step involves protonating the free amine with hydrochloric acid. Key methods include:

Gas-Phase HCl Treatment

The free base is dissolved in anhydrous ethyl acetate, and HCl gas is bubbled through the solution until precipitation is complete. The solid is filtered and dried under vacuum, yielding the hydrochloride salt with >95% purity.

Acidic Workup in Polar Solvents

A one-pot procedure combines Boc deprotection and salt formation. For example, treatment of tert-butyl 9-methoxy-3-azaspiro[5.5]undecane-3-carboxylate with 4 M HCl in dioxane/methanol (4:1) at room temperature for 3 h directly affords the hydrochloride salt after solvent evaporation.

Comparative Analysis of Synthetic Routes

The table below summarizes yields and critical parameters for prominent methods:

MethodKey IntermediateConditionsYield (%)Purity (%)
Alkylation (NaH/MeI)tert-butyl 9-hydroxy-spiro compoundTHF, 0°C → rt, 12 h7898
SN2 (NaOMe/DMSO)9-chloro-spiro compoundDMSO, 50°C, 6 h8597
RCM (Grubbs’ catalyst)Carbohydrate-derived dieneBenzene, reflux, 30 h6590
One-pot HCl salt formationBoc-protected methoxy-spiro4 M HCl/dioxane, rt, 3 h9299

Optimization Challenges and Solutions

Stereochemical Control

The spirocyclic structure’s stereochemistry is sensitive to reaction conditions. Using chiral auxiliaries or enantiomerically pure starting materials (e.g., D-glucose derivatives) improves stereoselectivity. For instance, a D-glucose-derived precursor provided the desired (R)-configuration at the 9-position with 88% enantiomeric excess.

Byproduct Formation During Methylation

Over-alkylation can occur if excess methyl iodide is used. Quenching unreacted iodide with aqueous sodium thiosulfate and optimizing stoichiometry (1.5 eq MeI) mitigates this issue.

Solvent Selection for Salt Formation

Methanol and dioxane mixtures enhance HCl solubility, ensuring complete protonation. Ethyl acetate is preferred for gas-phase HCl treatment due to its low polarity, which promotes salt precipitation.

Scalability and Industrial Applications

Multi-kilogram synthesis has been achieved using continuous flow reactors for the methylation and Boc deprotection steps. Key parameters for scalability include:

  • Temperature Control: Maintaining −30°C during Grignard reagent addition prevents exothermic side reactions.

  • Catalyst Recycling: Grubbs’ catalyst is recovered via silica gel filtration and reused, reducing costs by 40%.

Emerging Methodologies

Recent advances focus on photoredox catalysis and biocatalytic approaches:

  • Photoredox-Alkylation: Visible-light-mediated alkylation of spirocyclic amines using methanol as the methyl source avoids hazardous methylating agents.

  • Enzymatic Methoxylation: Engineered cytochrome P450 enzymes introduce the methoxy group regioselectively, achieving 70% yield under mild conditions .

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-3-azaspiro[5.5]undecane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of substituted spirocyclic compounds .

Scientific Research Applications

Pharmaceutical Development

9-Methoxy-3-azaspiro[5.5]undecane hydrochloride has shown promise in various pharmaceutical applications:

  • Antibacterial Agent :
    • In vitro studies indicate significant antibacterial activity against both gram-positive and gram-negative bacterial strains, including resistant strains. This positions the compound as a candidate for developing new antibiotics aimed at combating bacterial resistance .
  • Cancer Treatment :
    • Research has indicated that this compound may interact with the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which is crucial in cancer biology. This suggests its potential utility in treating various cancers .
  • Anti-inflammatory Applications :
    • The compound's ability to modulate inflammatory pathways indicates potential applications in treating inflammatory diseases .

The biological activities associated with this compound include:

  • Mechanism of Action :
    • Interaction studies have demonstrated that the compound interacts with proteins involved in bacterial resistance mechanisms, which is critical for optimizing its therapeutic use .
  • Structure-Activity Relationship (SAR) :
    • Studies exploring SAR have revealed how modifications to the spirocyclic framework can enhance biological activity, providing insights into designing more potent derivatives .

Case Studies

Several studies have highlighted the practical applications of this compound:

  • Antimicrobial Activity :
    • A study evaluated the efficacy of this compound against various bacterial strains, demonstrating significant inhibition at low concentrations .
  • Cancer Cell Proliferation :
    • Research focused on its effects on cancer cell lines showed that it inhibits critical pathways involved in cell proliferation, suggesting its potential as an anti-cancer agent .
  • Inflammatory Response Modulation :
    • In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines compared to control groups, indicating its potential for immunomodulation .

Mechanism of Action

The mechanism of action of 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis. This protein is a member of the MmpL family of transporters required for the survival of M. tuberculosis, making it a promising target for the design of new antituberculosis drugs .

Comparison with Similar Compounds

Structural Variations and Substitutions

The spiro[5.5]undecane scaffold is highly modular, with variations in substituents and heteroatom positioning significantly altering properties. Key analogs include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features Reference
9-Methoxy-3-azaspiro[5.5]undecane HCl C9: Methoxy; N at 3-position C₁₁H₂₂ClNO 219.75 g/mol Antiviral potential via M2 interaction
9-Methyl-3-azaspiro[5.5]undecane HCl C9: Methyl C₁₁H₂₂ClN 203.75 g/mol Simpler alkyl substitution; lower polarity
8-Ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane C8: Ethoxycarbonyl; C10: Hexyl; 1,5-dioxa ring C₁₈H₃₁NO₄ 325.45 g/mol Enhanced lipophilicity; IR ν 1733 cm⁻¹ (ester)
9,9-Difluoro-3-azaspiro[5.5]undecane HCl C9: Difluoro C₁₀H₁₇F₂ClN 225.71 g/mol Fluorine-induced electronegativity; metabolic stability
1,4-Dioxa-8-azaspiro[5.5]undecane HCl 1,4-Dioxa ring; N at 8-position C₈H₁₆ClNO₂ 193.67 g/mol Ether linkages; conformational rigidity

Key Observations :

  • Methoxy vs.
  • Fluorine Substitution : The difluoro variant (C9,9-difluoro) introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets or resist oxidative metabolism .
  • Heteroatom Positioning : Compounds like 1,5-dioxa-9-azaspiro derivatives exhibit altered ring strain and solubility due to ether linkages .
Physical and Chemical Properties
Property 9-Methoxy-3-azaspiro[5.5]undecane HCl 9-Methyl-3-azaspiro[5.5]undecane HCl 1,5-Dioxa-9-azaspiro[5.5]undecane HCl
Boiling Point Not reported 233.5°C Not reported
Density ~1.2 g/cm³ (estimated) 0.92 g/cm³ Not reported
LogP (Lipophilicity) ~2.1 (predicted) ~2.8 ~1.5 (due to ethers)
Solubility Moderate in polar solvents Low in water High in THF/CH₂Cl₂

Insights :

  • The methoxy group reduces lipophilicity (lower LogP) compared to methyl, enhancing aqueous solubility.
  • Ether-containing analogs (e.g., 1,5-dioxa) show increased solubility in organic solvents .
Conformational and Stereochemical Considerations
  • Stereoisomerism: Compounds like 8-Ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane exhibit stereoselective synthesis, with major (8R,10R) and minor (8S,10R) diastereomers .
  • Axial Chirality : Tetraoxaspiro derivatives (e.g., 2,4,8,10-tetraoxaspiro[5.5]undecane) display dynamic conformational equilibria, impacting receptor binding .

Biological Activity

9-Methoxy-3-azaspiro[5.5]undecane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, including its antibacterial properties, effects on the JAK-STAT signaling pathway, and potential therapeutic applications.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity, particularly against both gram-positive and gram-negative bacterial strains. In vitro studies have demonstrated its effectiveness against resistant bacterial strains, suggesting potential utility in antibiotic development.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 μg/mL
Escherichia coli< 15 μg/mL
Pseudomonas aeruginosa< 20 μg/mL

These findings highlight the compound's potential as a lead candidate for new antibacterial agents, especially in the context of rising antibiotic resistance .

JAK-STAT Pathway Modulation

The JAK-STAT signaling pathway plays a crucial role in various biological processes, including immune response and cell proliferation. Studies have shown that this compound can modulate this pathway, which may have implications for cancer therapy and inflammatory diseases.

In particular, a derivative of this compound was found to inhibit the phosphorylation of JAK1, JAK2, and STAT3, leading to reduced proliferation of hepatocellular carcinoma (HCC) cells. The IC50 value for this effect was determined to be approximately 7.3 μM, indicating significant potency .

The mechanism underlying the biological activity of this compound involves multiple interactions with cellular targets:

  • Enzyme Modulation : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It interacts with neurotransmitter receptors, potentially influencing neurochemical pathways related to mood and cognition.
  • Cell Signaling Pathways : The compound activates or inhibits pathways that regulate cell proliferation and apoptosis .

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship (SAR) of this compound reveal how modifications to its spirocyclic framework can influence its biological activity. For instance, variations in functional groups can enhance or diminish antibacterial potency.

Compound Name Structural Features Unique Properties
3-Oxa-9-azaspiro[5.5]undecaneContains oxygen instead of nitrogenPotentially different reactivity
1-Aza-spiro[5.5]undecaneLacks methoxy groupMay exhibit different biological activities
3-Methyl-3-azaspiro[5.5]undecaneMethyl group substitutionVariations in potency against bacteria

This table illustrates how structural modifications can lead to diverse biological profiles, providing insights for designing more effective derivatives .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Anticancer Activity : A study demonstrated that treatment with this compound led to significant apoptosis in HCC cells by down-regulating STAT3 signaling pathways.
  • Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were treated with varying concentrations of the compound, showing substantial reductions in bacterial viability.

These case studies underline the compound's versatility and potential applications in treating various conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride?

  • Methodological Answer : Synthesis of spirocyclic compounds often involves multi-step reactions, including cyclization, functional group transformations, and purification. For example:

  • Key steps : Nucleophilic substitution at the amine group (e.g., alkylation with methoxy-containing reagents) and spirocyclization via intramolecular ring closure.
  • Reagents : Use of oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., LiAlH4) to modify intermediates, as demonstrated in analogous spirocyclic syntheses .
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt. Ensure reaction conditions (e.g., temperature, solvent polarity) are optimized to avoid byproducts .

Q. What are the critical storage and handling protocols for this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store in airtight, light-resistant containers at –20°C in a dry environment to prevent hydrolysis of the methoxy group or degradation of the spirocyclic core .
  • Handling : Use inert atmospheres (e.g., nitrogen) during weighing and synthesis. Conduct reactions in anhydrous solvents (e.g., dichloromethane, THF) to minimize side reactions .

Advanced Research Questions

Q. How can structural impurities in this compound be characterized and mitigated?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC-MS : Detect and quantify impurities (e.g., des-methyl analogs or oxidation byproducts) using reverse-phase columns and gradient elution .
  • NMR Spectroscopy : Compare proton and carbon shifts with reference standards to identify positional isomers or unreacted intermediates .
  • Mitigation Strategies : Optimize reaction stoichiometry and employ scavengers (e.g., molecular sieves) to trap reactive byproducts during synthesis .

Q. How does the spirocyclic architecture influence bioactivity and target selectivity?

  • Methodological Answer :

  • Structural Rigidity : The spirocyclic core restricts conformational flexibility, enhancing binding affinity to enzymes like soluble epoxide hydrolase (sEH) or Mycobacterium membrane protein Large 3 (MmpL3) .
  • Methoxy Group Impact : The methoxy substituent may modulate lipophilicity and hydrogen-bonding interactions, affecting membrane permeability and target engagement. Computational docking studies (e.g., AutoDock Vina) can predict binding modes .

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC50 values against sEH or chemokine receptors using fluorogenic substrates (e.g., cyano(6-methoxy-2-naphthalenyl)methyl ester) .
  • Cell-Based Models : Use THP-1 macrophages or primary hepatocytes to assess anti-inflammatory activity (e.g., TNF-α suppression) or cytotoxicity thresholds .
  • Metabolic Stability : Incubate with liver microsomes to evaluate cytochrome P450-mediated degradation and guide structural optimization .

Contradictions and Data Gaps

  • Safety Data : Limited ecotoxicological or long-term stability data are available for this compound. Researchers should conduct accelerated stability studies (40°C/75% RH for 6 months) and Ames tests to address regulatory requirements .
  • Bioactivity Variability : Structural analogs (e.g., 3-oxa-9-azaspiro derivatives) show divergent activities despite similar cores, emphasizing the need for tailored SAR studies .

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